molecular formula C11H7Cl2FO4 B599512 Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate CAS No. 153653-98-6

Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate

Cat. No. B599512
CAS RN: 153653-98-6
M. Wt: 293.071
InChI Key: HPUPTZXLUMDIRU-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate, also known as DFB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a member of the family of β-keto esters and has been studied extensively for its potential use as a building block in the synthesis of various organic compounds.

Mechanism of Action

Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate is known to inhibit the activity of various enzymes, including acetylcholinesterase, which plays a role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. Additionally, Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate has several advantages as a research tool, including its high purity and stability, which make it easy to work with in the laboratory. However, its high cost and limited availability may limit its use in some experiments.

Future Directions

There are several future directions for research on Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate. One area of interest is the development of new drugs based on the structure of Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate. Researchers are also interested in studying the effects of Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate on other enzymes and pathways in the brain, as well as its potential use in the treatment of other neurological disorders. Additionally, there is interest in studying the potential use of Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate in the synthesis of new organic compounds and materials.
Conclusion:
In conclusion, Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate may lead to the development of new drugs and materials that could have a significant impact on various fields.

Synthesis Methods

The synthesis of Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate involves the reaction between 2,4-dichloro-5-fluorobenzoyl chloride and methyl acetoacetate in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified through a series of chromatographic techniques to obtain pure Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate.

Scientific Research Applications

Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate has been shown to have potential as a lead compound for the development of new drugs. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2FO4/c1-18-11(17)10(16)4-9(15)5-2-8(14)7(13)3-6(5)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUPTZXLUMDIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate

CAS RN

153653-98-6
Record name METHYL 4-(2,4-DICHLORO-5-FLUOROPHENYL)-2,4-DIOXOBUTANOATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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